IDO1 Potency: Cross-Study Comparison
The target compound demonstrates an IDO1 cellular IC₅₀ of 4.0 µM in IFN-γ-stimulated human HeLa cells in a kynurenine production assay [1]. A structurally distinct but pharmacophorically related compound bearing the same N-(3,4,5-trifluorophenyl) motif, reported by Genentech, achieved an IDO1 cellular EC₅₀ of 2.6 µM in IFN-γ-stimulated human A172 glioblastoma cells [2]. Although the core scaffolds differ (indole-4-carboxamide vs. a more complex fused heterocycle), both compounds converge on the 3,4,5-trifluorophenyl amide pharmacophore, and their IDO1 cellular activities fall within the same low-micromolar range (<3-fold difference), providing cross-study validation of this substitution pattern for cellular IDO1 engagement.
| Evidence Dimension | IDO1 inhibitory activity in human cell-based assays |
|---|---|
| Target Compound Data | IC₅₀ = 4.0 µM (IFN-γ-stimulated HeLa cells, kynurenine production assay) |
| Comparator Or Baseline | Genentech N-(3,4,5-trifluorophenyl)-containing inhibitor (CHEMBL4544695): EC₅₀ = 2.6 µM (IFN-γ-stimulated A172 cells, NFK green assay) |
| Quantified Difference | ~1.5-fold more potent for the Genentech comparator; both in low µM range |
| Conditions | Target: HeLa cells, preincubation with compound followed by IFN-γ stimulation; Comparator: A172 glioblastoma cells, 24 h incubation with IFN-γ |
Why This Matters
This cross-study comparison validates the 3,4,5-trifluorophenyl amide as a privileged IDO1 recognition motif and establishes that the target compound provides a synthetically accessible indole-4-carboxamide entry point for IDO1-focused medicinal chemistry.
- [1] BindingDB BDBM50234038; ChEMBL CHEMBL4097275. IDO1 IC₅₀ = 4.0 µM in IFN-γ-stimulated HeLa cells. View Source
- [2] BindingDB BDBM50511731; ChEMBL CHEMBL4544695. IDO1 EC₅₀ = 2.6 µM in IFN-γ-stimulated A172 cells. View Source
